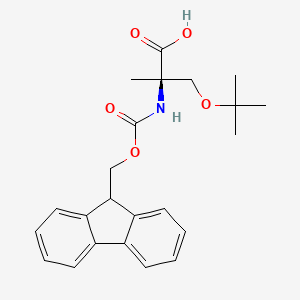

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

描述

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a chiral, non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

- Fmoc group (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, enabling orthogonal deprotection under mild basic conditions .

- tert-butoxy group: A sterically hindered ether protecting the β-hydroxy group, offering stability under acidic and basic conditions .

- Methyl branch: Enhances conformational rigidity, influencing peptide backbone geometry .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDFKKLMQLSBQN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Asymmetric Synthesis and Protection

- The (R)-configuration is typically achieved via asymmetric synthesis routes or starting from commercially available (R)-amino acid derivatives.

- Protection of the amino group with Fmoc chloride under basic conditions (e.g., using sodium bicarbonate or triethylamine) is a common method.

- The tert-butoxy group is introduced via tert-butylation reagents such as isobutylene in acidic conditions or tert-butyl chloroformate derivatives, ensuring selective protection of the side chain hydroxyl or carboxyl groups.

Patent-Reported Methodologies

- While direct patents on this compound are limited, related compounds such as (R)-2-Boc-amidogen-3-methoxypropionic acid have been synthesized using methods involving methylation reactions, cyclodextrin catalysts, and organic solvents like tetrahydrofuran or diethyl ether to enhance reaction specificity and yield.

- These methods provide insight into protecting group strategies and stereoselective synthesis applicable to the target compound.

Data Table: Summary of Key Preparation Parameters

Analytical and Research Findings

- Optical rotation values are used to confirm the (R)-configuration and enantiomeric purity: approximately -14° in diethyl ether and -9° in ethyl acetate solutions, indicating high stereochemical fidelity.

- The compound's stability and solubility are enhanced by the tert-butoxy and Fmoc groups, making it suitable for solid-phase peptide synthesis.

- Research indicates that the Fmoc group allows selective deprotection under mild basic conditions, avoiding racemization or side reactions.

- The tert-butoxy group provides steric hindrance, protecting the side chain during peptide elongation and enhancing the overall yield and purity of peptides synthesized using this building block.

Summary and Professional Insights

- The preparation of this compound is a multi-step process involving stereoselective synthesis and selective protection of functional groups.

- The use of Fmoc and tert-butoxy protecting groups is standard in peptide chemistry to ensure stability and selective reactivity.

- Purification and characterization techniques are critical to confirm the stereochemistry and purity of the compound.

- Advances in asymmetric synthesis and protecting group chemistry continue to improve the efficiency and scalability of preparing this compound for pharmaceutical and biochemical applications.

化学反应分析

Types of Reactions

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

Substitution Reactions: The tert-butoxy group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Substitution: Acidic or basic conditions, along with appropriate nucleophiles, are used for substitution reactions.

Major Products

The major products formed from these reactions include peptides and modified amino acids, which can be further utilized in various biochemical and pharmaceutical applications.

科学研究应用

Overview:

The compound enhances the stability and bioavailability of peptide-based drugs, making it invaluable in pharmaceutical research. Its unique structural properties allow for the development of novel therapeutics targeting specific diseases.

Case Study:

A study demonstrated that incorporating (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into a peptide sequence significantly improved the pharmacokinetic profile of a neuropeptide analog, leading to increased efficacy in animal models of neurodegenerative diseases .

Bioconjugation

Overview:

The Fmoc protecting group facilitates selective reactions for bioconjugation applications. This property is crucial for attaching biomolecules to surfaces or other compounds, enabling targeted drug delivery systems.

Applications:

- Targeted Drug Delivery: By conjugating therapeutic agents to specific cell types, researchers can enhance drug efficacy while minimizing side effects.

- Diagnostic Applications: The compound can be used to label biomolecules for imaging and detection purposes in various assays.

Research in Neuroscience

Overview:

this compound is instrumental in synthesizing neuropeptides that play critical roles in neurological functions. Its application extends to developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Example Application:

Research utilizing this compound has led to the synthesis of neuropeptide analogs that exhibit neuroprotective properties, showing promise in preclinical trials .

Custom Synthesis Services

Overview:

Many contract research organizations leverage this compound to offer tailored synthesis solutions. This flexibility allows researchers in academia and industry to address specific needs efficiently.

Benefits:

- Customization: Enables the design of peptides with desired properties for specific applications.

- Collaboration: Facilitates partnerships between academic institutions and industry players for innovative research projects.

作用机制

The mechanism of action of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide chain. The tert-butoxy group provides steric hindrance, enhancing the compound’s stability and reactivity.

相似化合物的比较

Key Properties :

- Molecular formula: C₂₃H₂₇NO₅

- Molecular weight : 397.46 g/mol

- Storage : Requires refrigeration (2–8°C) to prevent degradation .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Chirality : The R/S enantiomers (e.g., vs. 13) exhibit identical molecular weights but divergent stereochemical properties, critical for peptide bioactivity .

- Protecting Groups: Compounds like 3-[tert-Butoxycarbonyl]amino-2-methylpropionic acid () use Boc instead of Fmoc, altering deprotection conditions (acidolysis vs. base).

- Side Chains : Substituents like pyridyl () or allyloxycarbonyl (Alloc, ) introduce distinct solubility and reactivity profiles.

Critical Differences :

生物活性

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is an amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article reviews its properties, applications, and biological activity based on diverse sources.

This compound, with the chemical formula , is characterized by its fluorenylmethoxycarbonyl (Fmoc) protective group, which enhances its stability and solubility in organic solvents. This property makes it advantageous for use in solid-phase peptide synthesis (SPPS) where the protection of amino groups is crucial for the successful assembly of peptides .

Applications in Peptide Synthesis

The compound is primarily utilized in SPPS, where it serves as a building block for synthesizing various peptides. The Fmoc group allows for easy deprotection under mild conditions, facilitating the sequential addition of amino acids to form peptides. Its tert-butoxy group contributes to the compound's lipophilicity, which can influence the physicochemical properties of the resulting peptides .

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of compounds derived from similar structures. For instance, derivatives of this compound were evaluated for their antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicated that modifications to the side chains could enhance selectivity and potency against these cancer types .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 1a | Melanoma (A375) | 0.13 | 11.3 |

| 1b | Prostate (DU 145) | 0.17 | 9.4 |

| 3id | Melanoma (B16-F1) | 0.12 | 11.3 |

The data indicates that certain derivatives exhibit significant growth inhibition in melanoma and prostate cancer cell lines compared to control fibroblast cells, suggesting a promising avenue for further development as anticancer agents .

The mechanism by which these compounds exert their effects involves inducing apoptosis in cancer cells. Cell cycle analysis has shown an increase in the percentage of cells undergoing apoptosis after treatment with specific derivatives of this compound, particularly those modified at the side chain .

Case Studies

Case Study: Peptide Synthesis Using this compound

In a recent study, researchers synthesized a series of peptides incorporating this compound to assess their biological activity. The peptides were evaluated for their ability to inhibit tumor growth in xenograft models of melanoma. The results demonstrated that specific sequences containing this amino acid exhibited significant antitumor activity, thereby validating its utility as a building block in therapeutic peptide design .

常见问题

Q. Challenges in synthesizing peptides with multiple tert-butoxy-protected residues?

- Orthogonal protection : Pair tert-butoxy with acid-stable groups (e.g., Alloc or ivDde) for selective deprotection.

- Microwave-assisted SPPS : Enhances coupling efficiency for sterically hindered residues by reducing reaction time (10–15 min per cycle) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。